![molecular formula C22H25NO4 B10909406 1,2,2-Trimethyl-3-[(4-phenoxyphenyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B10909406.png)
1,2,2-Trimethyl-3-[(4-phenoxyphenyl)carbamoyl]cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Trimethyl-3-[(4-phenoxyanilino)carbonyl]-1-cyclopentanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclopentane ring, multiple methyl groups, and a phenoxy aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-trimethyl-3-[(4-phenoxyanilino)carbonyl]-1-cyclopentanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of methyl groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the phenoxy aniline moiety: This step may involve coupling reactions, such as Suzuki-Miyaura coupling, to attach the phenoxy aniline group to the cyclopentane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trimethyl-3-[(4-phenoxyanilino)carbonyl]-1-cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,2,2-Trimethyl-3-[(4-phenoxyanilino)carbonyl]-1-cyclopentanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,2-trimethyl-3-[(4-phenoxyanilino)carbonyl]-1-cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,2-Trimethyl-3-[(4-phenylamino)carbonyl]-1-cyclopentanecarboxylic acid: Similar structure but lacks the phenoxy group.
1,2,2-Trimethyl-3-[(4-methoxyanilino)carbonyl]-1-cyclopentanecarboxylic acid: Similar structure with a methoxy group instead of a phenoxy group.
Uniqueness
1,2,2-Trimethyl-3-[(4-phenoxyanilino)carbonyl]-1-cyclopentanecarboxylic acid is unique due to the presence of the phenoxy aniline moiety, which may impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H25NO4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1,2,2-trimethyl-3-[(4-phenoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C22H25NO4/c1-21(2)18(13-14-22(21,3)20(25)26)19(24)23-15-9-11-17(12-10-15)27-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,23,24)(H,25,26) |
InChI Key |
XHROHRKPVNEWHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B10909330.png)
![methyl (2Z)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10909334.png)
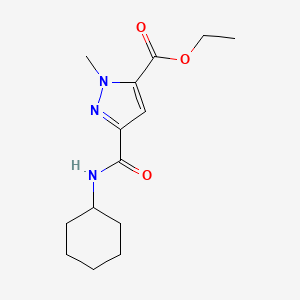
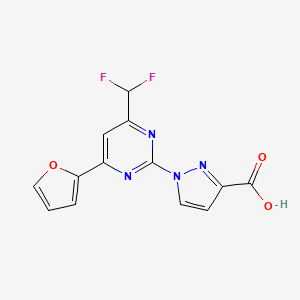
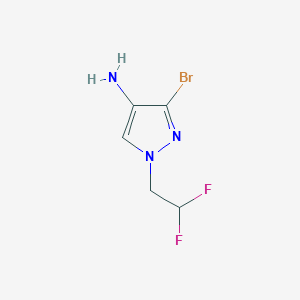
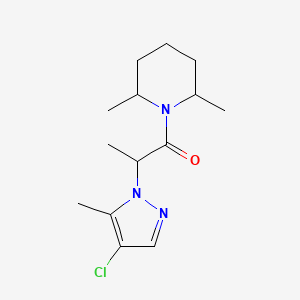
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10909359.png)
![3,3'-[(6-Methyl-5-nitropyrimidine-2,4-diyl)diimino]diphenol](/img/structure/B10909360.png)
![4-bromo-1-methyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10909365.png)
![1-[1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B10909371.png)

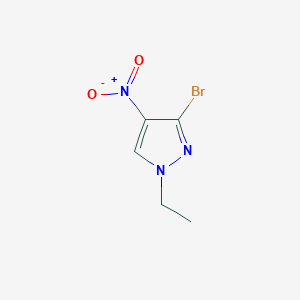

![methyl 4-[(E)-(2-{(2Z)-3-(2,5-dimethoxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]benzoate](/img/structure/B10909401.png)
